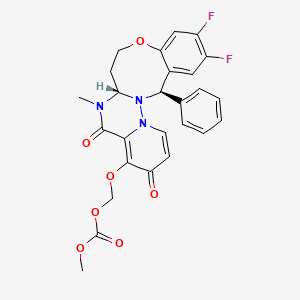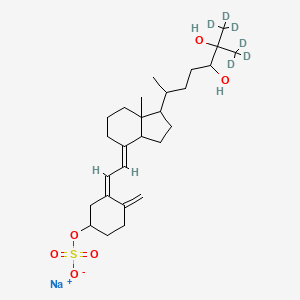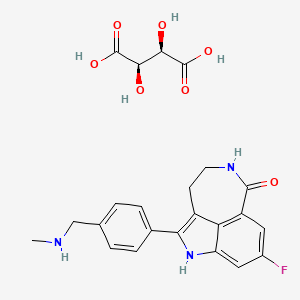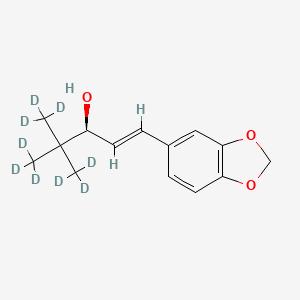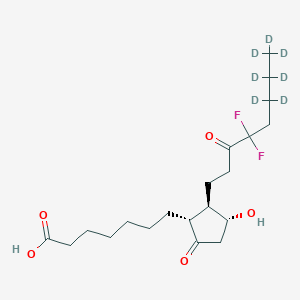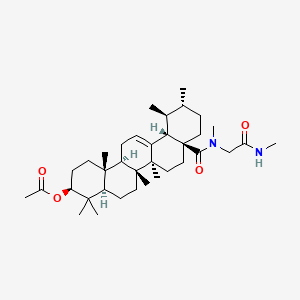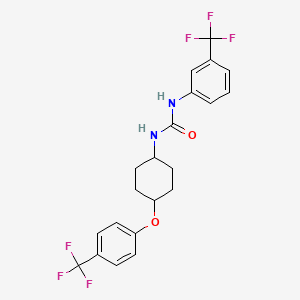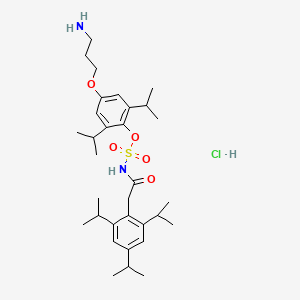
ACAT-IN-4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACAT-IN-4 (hydrochloride) is a hydrochloride salt of a potent inhibitor of acyl-Coenzyme A: cholesterol acyltransferase. This compound effectively hinders the transcription mediated by nuclear factor kappa-light-chain-enhancer of activated B cells . It is primarily used in scientific research for its inhibitory properties.
Méthodes De Préparation
The synthesis of ACAT-IN-4 (hydrochloride) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
ACAT-IN-4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
ACAT-IN-4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acyl-Coenzyme Acholesterol acyltransferase and its effects on lipid metabolism.
Biology: Employed in research to understand the role of cholesterol metabolism in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to cholesterol metabolism, such as atherosclerosis and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholesterol metabolism.
Mécanisme D'action
The mechanism of action of ACAT-IN-4 (hydrochloride) involves the inhibition of acyl-Coenzyme A: cholesterol acyltransferase, an enzyme responsible for the esterification of cholesterol. This inhibition leads to a decrease in the formation of cholesteryl esters, which are important for the storage and transport of cholesterol. The compound also hinders the transcription mediated by nuclear factor kappa-light-chain-enhancer of activated B cells, a key regulator of immune response and inflammation .
Comparaison Avec Des Composés Similaires
ACAT-IN-4 (hydrochloride) can be compared with other similar compounds, such as:
Avasimibe: Another inhibitor of acyl-Coenzyme Acholesterol acyltransferase, but with different potency and pharmacokinetic properties.
Pactimibe: Similar in function but differs in its chemical structure and efficacy.
Tricyclic Pyrone Compounds: These compounds also inhibit acyl-Coenzyme Acholesterol acyltransferase and have been studied for their protective effects in neurodegenerative diseases .
ACAT-IN-4 (hydrochloride) stands out due to its specific inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells mediated transcription, making it a unique tool in scientific research.
Propriétés
Formule moléculaire |
C32H51ClN2O5S |
|---|---|
Poids moléculaire |
611.3 g/mol |
Nom IUPAC |
[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate;hydrochloride |
InChI |
InChI=1S/C32H50N2O5S.ClH/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10;/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35);1H |
Clé InChI |
FGQOECBPKOMQPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


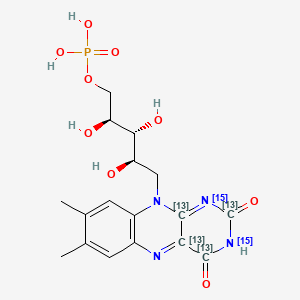
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
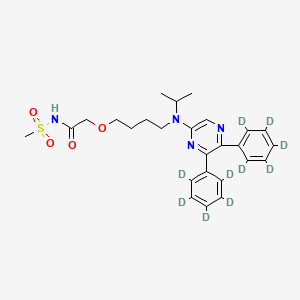
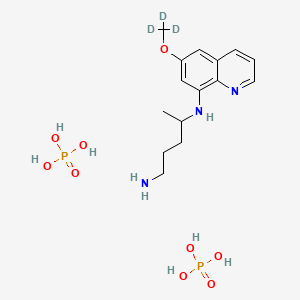
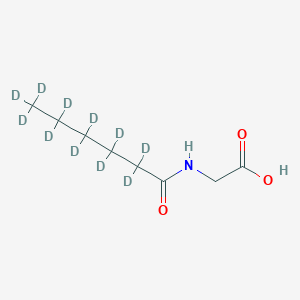
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
